2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of piperidine derivatives
Mechanism of Action
Target of Action
The primary target of 2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one is acetylcholinesterase (AChE) . AChE is an enzyme that degrades the neurotransmitter acetylcholine after its release from the presynapse .
Mode of Action
This compound reversibly inhibits AChE . By inhibiting AChE, this compound increases the availability of acetylcholine in cholinergic synapses, thereby enhancing cholinergic transmission .
Biochemical Pathways
The compound’s action on AChE affects the cholinergic system . By increasing the availability of acetylcholine, it enhances the transmission of signals in the cholinergic system .
Pharmacokinetics
It is known that the compound is a small molecule, suggesting that it may be well-absorbed and distributed throughout the body .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its enhancement of cholinergic transmission. This can lead to improved cognitive function in patients with neurodegenerative disorders like Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Formation of the Pyridazinone Ring: The final step involves the formation of the pyridazinone ring through a cyclization reaction involving hydrazine and a suitable diketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of high-pressure reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced piperidine derivative.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a drug candidate for treating neurological disorders such as Alzheimer’s disease.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with a similar mechanism of action.
Uniqueness
2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one is unique due to its specific structural features that may offer advantages in terms of selectivity and potency compared to other acetylcholinesterase inhibitors .
Properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-15-7-8-18(22)21(19-15)14-17-9-11-20(12-10-17)13-16-5-3-2-4-6-16/h2-8,17H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKAWPPSCYMQHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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